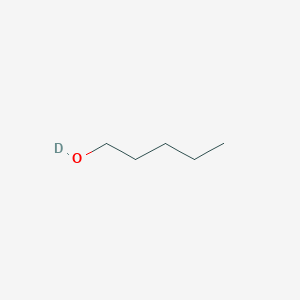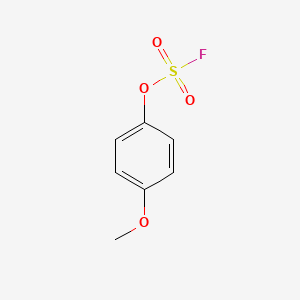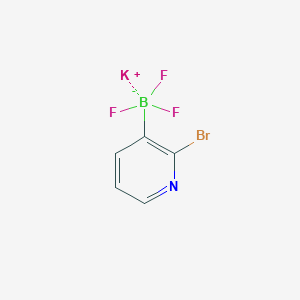
Potassium (2-bromopyridin-3-yl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (2-bromopyridin-3-yl)trifluoroborate is a chemical compound with the empirical formula C5H3BBrF3KN and a molecular weight of 263.89 g/mol . It is a member of the organotrifluoroborates family, which are known for their stability and versatility in various chemical reactions . This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Vorbereitungsmethoden
Potassium (2-bromopyridin-3-yl)trifluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromopyridine with potassium trifluoroborate in the presence of a suitable catalyst . The reaction typically takes place under mild conditions, such as room temperature, and can be completed within a few hours . Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Potassium (2-bromopyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran . The major products formed from these reactions depend on the specific reactants and conditions used .
Wissenschaftliche Forschungsanwendungen
Potassium (2-bromopyridin-3-yl)trifluoroborate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which potassium (2-bromopyridin-3-yl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in cross-coupling reactions . In these reactions, the compound reacts with electrophiles, such as aryl or vinyl halides, in the presence of a palladium catalyst to form carbon-carbon bonds . The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used .
Vergleich Mit ähnlichen Verbindungen
Potassium (2-bromopyridin-3-yl)trifluoroborate can be compared with other similar compounds, such as:
Potassium (2-fluoropyridin-3-yl)trifluoroborate: This compound has a similar structure but with a fluorine atom instead of a bromine atom.
Potassium (2-bromo-3-chloropyridin-4-yl)trifluoroborate: This compound has an additional chlorine atom on the pyridine ring.
Potassium (2-bromo-3-(trifluoromethyl)pyridine-4-yl)trifluoroborate: This compound has a trifluoromethyl group on the pyridine ring.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable reagent in various chemical reactions .
Eigenschaften
Molekularformel |
C5H3BBrF3KN |
|---|---|
Molekulargewicht |
263.89 g/mol |
IUPAC-Name |
potassium;(2-bromopyridin-3-yl)-trifluoroboranuide |
InChI |
InChI=1S/C5H3BBrF3N.K/c7-5-4(6(8,9)10)2-1-3-11-5;/h1-3H;/q-1;+1 |
InChI-Schlüssel |
HEDPVDPUNQXJGE-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=C(N=CC=C1)Br)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12053963.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12053969.png)
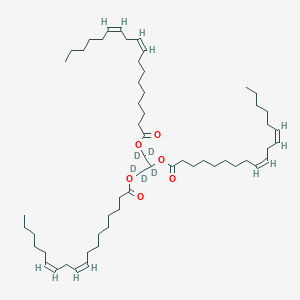
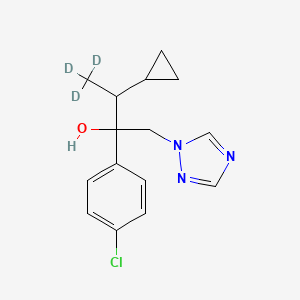
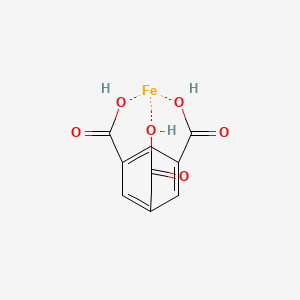
![N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12053989.png)
![13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12053997.png)
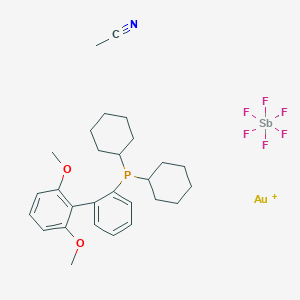
![(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B12054006.png)
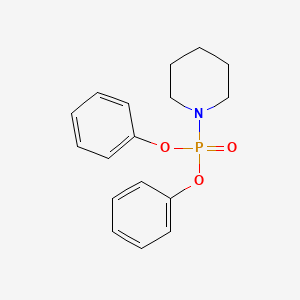
![1-[13-[(3-chloro-4-methoxyphenyl)methylamino]-5-ethyl-4,5,7,11,12-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,10,12-hexaen-10-yl]-N-methylimidazole-4-carboxamide;methanesulfonic acid](/img/structure/B12054025.png)

